REACTION_SMILES
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[Br:1][CH:2]([C:3](=[O:4])[Cl:5])[CH3:6].[C:16](=[O:17])([OH:18])[O-:19].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[NH2:7][c:8]1[c:9]([OH:15])[c:10]([Br:14])[cH:11][cH:12][cH:13]1.[Na+:20].[OH2:27]>>[Br:1][CH:2]([C:3](=[O:4])[NH:7][c:8]1[c:9]([OH:15])[c:10]([Br:14])[cH:11][cH:12][cH:13]1)[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(Br)C(=O)Nc1cccc(Br)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |